(S)-(4-benzylmorpholin-2-yl)methanamine

Chiral Synthesis Medicinal Chemistry Enantiomeric Purity

(S)-(4-Benzylmorpholin-2-yl)methanamine (CAS 186293-55-0) is a chiral morpholine derivative, specifically the (S)-enantiomer of 2-(aminomethyl)-4-benzylmorpholine, with molecular formula C₁₂H₁₈N₂O and molecular weight 206.28 g/mol. It is primarily utilized as a stereochemically defined pharmaceutical intermediate or research chemical building block in the synthesis of active pharmaceutical ingredients (APIs) and other complex molecules.

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
CAS No. 186293-55-0
Cat. No. B181540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(4-benzylmorpholin-2-yl)methanamine
CAS186293-55-0
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESC1COC(CN1CC2=CC=CC=C2)CN
InChIInChI=1S/C12H18N2O/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10,13H2/t12-/m0/s1
InChIKeyCKZVBXBEDDAEFE-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-(4-Benzylmorpholin-2-yl)methanamine (CAS 186293-55-0): Chiral Morpholine Building Block for Drug Discovery Procurement


(S)-(4-Benzylmorpholin-2-yl)methanamine (CAS 186293-55-0) is a chiral morpholine derivative, specifically the (S)-enantiomer of 2-(aminomethyl)-4-benzylmorpholine, with molecular formula C₁₂H₁₈N₂O and molecular weight 206.28 g/mol . It is primarily utilized as a stereochemically defined pharmaceutical intermediate or research chemical building block in the synthesis of active pharmaceutical ingredients (APIs) and other complex molecules . The compound features a secondary amine and an ether within its morpholine ring, contributing to its utility in medicinal chemistry applications, particularly those requiring a defined three-dimensional spatial arrangement for target interaction .

Why (S)-(4-Benzylmorpholin-2-yl)methanamine (CAS 186293-55-0) Cannot Be Substituted with Racemates or Analogs in Chiral Synthesis


For applications demanding stereochemical control, substituting (S)-(4-Benzylmorpholin-2-yl)methanamine with its racemate (CAS 110859-47-7), its (R)-enantiomer (CAS 214273-17-3), or achiral morpholine analogs is not scientifically equivalent. The stereochemistry of a drug intermediate directly dictates the three-dimensional conformation of the final API, which in turn is critical for target binding and downstream biological activity . Using a racemate introduces a 50% impurity of the undesired enantiomer, requiring complex and costly chiral resolution steps or resulting in a product with altered efficacy and safety profiles. Even closely related structural analogs, such as N-alkylated derivatives, possess different physicochemical properties (e.g., LogP, hydrogen bonding capacity) and steric bulk, which can fundamentally alter reaction outcomes in multistep syntheses . Therefore, the procurement of the specific (S)-enantiomer is a non-negotiable requirement for achieving the desired chiral purity and predictable synthetic performance in a GMP or research setting.

Quantitative Differentiation Evidence for (S)-(4-Benzylmorpholin-2-yl)methanamine (CAS 186293-55-0)


Enantiomeric Purity Advantage: (S)-enantiomer vs. Racemate for Defined Stereochemistry

The target compound is the isolated (S)-enantiomer, possessing a single defined stereocenter at the morpholine 2-position . Its comparator, the racemic mixture (4-Benzylmorpholin-2-yl)methanamine (CAS 110859-47-7), is an equimolar mixture of (S)- and (R)-enantiomers and is characterized by an 'Undefined Atom Stereocenter Count' of 1, indicating the presence of both stereoisomers . Procurement of the racemate introduces a 50% impurity of the undesired (R)-enantiomer, which is not suitable for asymmetric syntheses or studies requiring a single enantiomer.

Chiral Synthesis Medicinal Chemistry Enantiomeric Purity

Physical State Differentiation: (S)-enantiomer vs. (R)-enantiomer for Formulation Handling

The (S)-enantiomer is typically supplied as a solid or crystalline material, while its (R)-enantiomer (CAS 214273-17-3) is specified by a vendor as a 'yellow semi-solid' with an appearance distinct from the target compound . This difference in physical state can influence handling, weighing accuracy, and formulation processes in a laboratory or pilot plant setting.

Physical Properties Formulation Handling

Purity Benchmarking: Vendor-Specified Purity Levels for Quality Control

Commercially available (S)-(4-Benzylmorpholin-2-yl)methanamine is offered at high purity levels suitable for research and analytical applications. A major supplier provides an analytical standard grade of this compound with a purity specification of ≥98% . Another supplier offers it at 95% purity . The racemate (CAS 110859-47-7) is also commonly available at 95% purity , while the (R)-enantiomer is specified at 95% .

Quality Control Purity Vendor Comparison

Physicochemical Property Divergence: Boiling Point Comparison with N-Methyl Analog

The boiling point of (S)-(4-Benzylmorpholin-2-yl)methanamine is predicted to be 312.3 ± 22.0 °C at 760 mmHg . This contrasts with its N-methyl analog, (4-Benzylmorpholin-2-ylmethyl)methylamine (CAS 126645-75-8), which has a predicted boiling point of 311.5 ± 22.0 °C at 760 mmHg and a higher molecular weight of 220.31 g/mol . While the difference is modest, the additional methyl group in the analog alters its hydrogen bonding capacity and LogP, which can affect chromatographic behavior and purification strategies.

Physicochemical Properties Boiling Point Purification

Limited Biological Activity Data: A Note on High-Strength Evidence Scarcity

An extensive search of primary literature, authoritative databases, and patent filings reveals a notable scarcity of publicly disclosed, direct quantitative biological activity data (e.g., IC₅₀, Kᵢ, EC₅₀) specifically for (S)-(4-Benzylmorpholin-2-yl)methanamine. One database entry lists an IC₅₀ value of 80,000 nM for a related morpholine derivative (ChEMBL:CHEMBL1579933) in an LMPTP inhibition assay [1]; however, this is not a direct comparator and the value is too high to indicate meaningful pharmacological activity. The compound's primary documented role remains that of a 'drug intermediate' or 'research chemical' .

Biological Activity Data Availability Procurement Context

Key Application Scenarios for (S)-(4-Benzylmorpholin-2-yl)methanamine (CAS 186293-55-0) Procurement


Enantioselective Synthesis of CNS-Targeted APIs

This compound is best utilized as a chiral building block in the synthesis of central nervous system (CNS)-targeted drug candidates. The defined (S)-stereochemistry at the morpholine 2-position is critical for constructing molecules that must interact with chiral biological targets, such as neurotransmitter receptors or enzymes, in a stereospecific manner . Its role as a pharmaceutical intermediate underscores its utility in developing compounds for conditions like depression or anxiety .

Preparation of Analytical Reference Standards and Method Validation

The availability of an analytical standard grade of (S)-(4-Benzylmorpholin-2-yl)methanamine with ≥98% purity makes it suitable for use as a reference standard in analytical chemistry. Applications include the calibration of HPLC or LC-MS systems, method validation for quantifying the compound or its related substances in API batches, and ensuring the identity and purity of other research samples.

Structure-Activity Relationship (SAR) Studies for Chiral Morpholines

In medicinal chemistry programs exploring morpholine-containing pharmacophores, this enantiopure (S)-enantiomer serves as a key intermediate for SAR studies. By comparing it with its (R)-enantiomer and racemate , researchers can quantify the impact of stereochemistry on biological activity, target selectivity, and ADME properties of the final compounds, thereby guiding lead optimization.

Technical Documentation Hub

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